Tin(2+) neodecanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

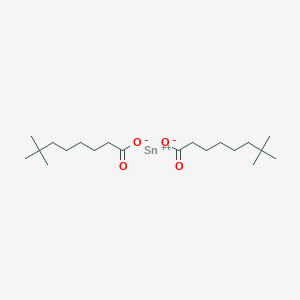

Tin(2+) neodecanoate, also known as bis(neodecanoate)tin, is an organotin compound with the molecular formula C20H38O4Sn. It is widely used in various industrial applications due to its unique properties, such as its role as a catalyst and stabilizer. The compound is known for its effectiveness in enhancing the thermal stability of polyvinyl chloride (PVC) and its use in the production of polyurethane systems .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tin(2+) neodecanoate is typically synthesized through the reaction of tin(II) oxide with neodecanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:

SnO+2C10H19COOH→Sn(C10H19COO)2+H2O

The reaction is usually conducted at elevated temperatures to facilitate the formation of the this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where tin(II) oxide and neodecanoic acid are mixed in the appropriate stoichiometric ratios. The reaction mixture is heated and stirred continuously to ensure complete conversion of the reactants to the desired product. The resulting this compound is then purified through distillation or recrystallization to obtain a high-purity product suitable for industrial applications .

Analyse Des Réactions Chimiques

Oxidation Reactions

Tin(2+) neodecanoate is susceptible to oxidation, particularly under aerobic conditions or in the presence of strong oxidizing agents. The Sn(II) center oxidizes to Sn(IV), forming derivatives such as tin(IV) neodecanoate or tin oxides.

Reduction Reactions

Reductive pathways convert Sn(II) to elemental tin, though these reactions are less common in industrial applications due to competing decomposition processes.

Substitution Reactions

The neodecanoate ligands exhibit moderate lability, enabling ligand-exchange reactions under specific conditions:

| Reagents | Products | Conditions |

|---|---|---|

| Chloride ions (Cl⁻) | SnCl₂ + neodecanoic acid | Polar aprotic solvents (e.g., DMF) |

| Carboxylic acids (RCOOH) | Mixed tin carboxylates | Heating (80–120°C) |

Hydrolysis and Aqueous Reactivity

While insoluble in water, prolonged exposure to moisture induces hydrolysis:

Sn(neodecanoate)2+2H2O→Sn(OH)2+2neodecanoic acid

This reaction is accelerated in acidic or alkaline media, leading to precipitate formation .

Thermal Decomposition

At elevated temperatures (>200°C), thermal degradation proceeds via:

-

Decarboxylation : Release of CO₂ and formation of tin oxides.

-

Ligand fragmentation : Production of volatile hydrocarbons and residual tin species .

Decomposition products include:

Catalytic Activity

This compound serves as a catalyst in two primary systems:

Silicone Condensation

Facilitates crosslinking in alkoxy- and acetoxy-functional silicones, outperforming organotin catalysts like dibutyltin dilaurate in reaction speed .

Comparative Thermal Stabilization in PVC

When used as a heat stabilizer, this compound’s performance varies with ligand structure and additives:

Applications De Recherche Scientifique

Tin(2+) neodecanoate, also known as bis(neodecanoate)tin, is an organotin compound with the chemical formula Sn(C10H19COO)2. It features two neodecanoate ligands coordinated to a tin(II) ion. This compound is utilized across various industrial applications due to its properties as a catalyst and stabilizer . this compound is a viscous liquid at room temperature and is soluble in organic solvents.

Scientific and Industrial Applications

- Catalysis: this compound acts as a catalyst in various chemical reactions, notably in polyurethane production. It enhances the efficiency and selectivity of reactions, leading to higher quality polyurethanes. It is also used as a catalyst in organic reactions like esterification and transesterification.

- Heat Stabilizer: It is widely used as a heat stabilizer in PVC (polyvinyl chloride) . Tin neodecanoate is a promising alternative to traditional organic tin heat stabilizers because of its low odor and cost .

- Polyurethane Production: In polyurethane production, it serves as a catalyst for the reaction of isocyanates with polyols, leading to the formation of polyurethane.

- Epoxy Resin Systems: It is used as a tin catalyst in curable epoxy resin systems . It can be present in effective amounts to obtain benefits in these systems .

- Other Applications: this compound is also explored for potential applications such as drug delivery systems in medicine and is studied for its potential biological activities and interactions with biomolecules.

PVC Heat Stabilizer

Mécanisme D'action

The mechanism of action of tin(2+) neodecanoate primarily involves its role as a catalyst. The compound facilitates various chemical reactions by providing an active site for the reactants to interact. In the case of PVC stabilization, this compound interacts with the polymer chains to prevent thermal degradation and the release of hydrogen chloride. The highly branched structure of neodecanoic acid contributes to the thermal stability of the compound, making it an effective stabilizer .

Comparaison Avec Des Composés Similaires

- Dimethyltin dineodecanoate (DMTDN)

- Dibutyltin dineodecanoate (DBTDN)

- Dioctyltin dineodecanoate (DOTDN)

Comparison: Tin(2+) neodecanoate is unique due to its specific structure and properties. Compared to other similar compounds, it offers a balance of thermal stability and cost-effectiveness. For instance, dioctyltin dineodecanoate (DOTDN) provides higher thermal stability but at a higher cost. Dimethyltin dineodecanoate (DMTDN) and dibutyltin dineodecanoate (DBTDN) also serve as effective stabilizers but may differ in their specific applications and performance characteristics .

Propriétés

Numéro CAS |

49556-16-3 |

|---|---|

Formule moléculaire |

C20H38O4Sn+2 |

Poids moléculaire |

461.2 g/mol |

Nom IUPAC |

7,7-dimethyloctanoate;tin(4+) |

InChI |

InChI=1S/2C10H20O2.Sn/c2*1-10(2,3)8-6-4-5-7-9(11)12;/h2*4-8H2,1-3H3,(H,11,12);/q;;+4/p-2 |

Clé InChI |

DWWIYPXEEXMNHQ-UHFFFAOYSA-L |

SMILES |

CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Sn+2] |

SMILES canonique |

CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Sn+4] |

Key on ui other cas no. |

49556-16-3 |

Description physique |

Liquid |

Pictogrammes |

Corrosive; Irritant |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.